molecular formula HO2- B8580321 Hydrogenperoxide(1-) CAS No. 14691-59-9

Hydrogenperoxide(1-)

Cat. No. B8580321
Key on ui cas rn: 14691-59-9
M. Wt: 33.007 g/mol
InChI Key: MHAJPDPJQMAIIY-UHFFFAOYSA-M
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Patent
US05620569

Procedure details

The hydroperoxide resulting from terpinolene can be reduced to p-mentha-1,8-dien-4-ol and this can be selectively catalytically hydrogenated to give 4-terpineol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]O.CC1CCC(=C(C)C)CC=1.[C:13]1([CH3:23])[CH2:18][CH2:17][C:16]([OH:22])([C:19]([CH3:21])=[CH2:20])[CH2:15][CH:14]=1>>[CH3:23][C:13]1[CH2:18][CH2:17][C:16]([OH:22])([CH:19]([CH3:20])[CH3:21])[CH2:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(=C(C)C)CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCC(CC1)(C(=C)C)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CCC(CC1)(C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05620569

Procedure details

The hydroperoxide resulting from terpinolene can be reduced to p-mentha-1,8-dien-4-ol and this can be selectively catalytically hydrogenated to give 4-terpineol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]O.CC1CCC(=C(C)C)CC=1.[C:13]1([CH3:23])[CH2:18][CH2:17][C:16]([OH:22])([C:19]([CH3:21])=[CH2:20])[CH2:15][CH:14]=1>>[CH3:23][C:13]1[CH2:18][CH2:17][C:16]([OH:22])([CH:19]([CH3:20])[CH3:21])[CH2:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(=C(C)C)CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCC(CC1)(C(=C)C)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CCC(CC1)(C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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